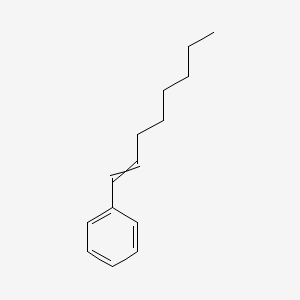

(Oct-1-en-1-yl)benzene

Beschreibung

All referenced studies focus on benzene (C₆H₆) and its interactions with platinum (Pt) surfaces under electron-stimulated desorption (ESD) conditions. For completeness, this article will instead address benzene and its comparison with structurally or chemically similar compounds (e.g., toluene, thiophene, pyrimidine) as discussed in the evidence.

Eigenschaften

IUPAC Name |

oct-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7-13H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCALDWJXTVCBAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952018 | |

| Record name | (Oct-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29518-72-7 | |

| Record name | (Oct-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

(Oct-1-en-1-yl)benzol kann durch die Reaktion von Benzol mit 1-Octen unter sauren Bedingungen synthetisiert werden. Dieser Prozess beinhaltet die elektrophile Addition der Octenylgruppe an den Benzolring. Die Reaktion erfordert typischerweise einen starken Säurekatalysator, wie Schwefelsäure, um die Bildung des Carbokation-Zwischenprodukts zu erleichtern .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird (Oct-1-en-1-yl)benzol unter Verwendung ähnlicher Methoden, aber in größerem Maßstab hergestellt. Das Verfahren beinhaltet die Verwendung von kontinuierlichen Fließreaktoren, um eine effiziente Vermischung und Reaktion der Ausgangsmaterialien zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Ausbeute zu optimieren und Nebenprodukte zu minimieren. Es werden auch Sicherheitsmaßnahmen implementiert, um den korrosiven Charakter der in dem Verfahren verwendeten Säurekatalysatoren zu handhaben .

Analyse Chemischer Reaktionen

Reaktionstypen

(Oct-1-en-1-yl)benzol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Alkoholen, Aldehyden oder Carbonsäuren oxidiert werden, abhängig vom Oxidationsmittel und den Reaktionsbedingungen.

Reduktion: Reduktionsreaktionen können die Alkengruppe in ein Alkan umwandeln, was zur Bildung von 1-Phenyloctan führt.

Häufige Reagenzien und Bedingungen

Oxidation: Zu den gebräuchlichen Oxidationsmitteln gehören Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) wird typischerweise für Reduktionsreaktionen verwendet.

Substitution: Reagenzien wie Brom (Br2) und Salpetersäure (HNO3) werden für Halogenierungs- bzw. Nitrierungsreaktionen verwendet.

Hauptprodukte

Oxidation: Je nach Umfang der Oxidation können Produkte 1-Phenyloctan-1-ol, 1-Phenyloctan-1-al und 1-Phenyloctansäure umfassen.

Reduktion: Das Hauptprodukt ist 1-Phenyloctan.

Substitution: Produkte umfassen bromierte oder nitrierte Derivate von (Oct-1-en-1-yl)benzol.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (Oct-1-en-1-yl)benzol beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Alkengruppe kann Additionsreaktionen mit Elektrophilen eingehen, während der Benzolring an Substitutionsreaktionen teilnehmen kann. Diese Interaktionen können zur Bildung verschiedener Produkte führen, die je nach den beteiligten spezifischen Reaktionswegen unterschiedliche Wirkungen ausüben.

Wirkmechanismus

The mechanism of action of (Oct-1-en-1-yl)benzene involves its interaction with various molecular targets. The alkene group can undergo addition reactions with electrophiles, while the benzene ring can participate in substitution reactions. These interactions can lead to the formation of various products that exert different effects depending on the specific reaction pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The electronic and chemical behavior of benzene under ESD has been compared to other aromatic hydrocarbons and heterocycles in the context of adsorption, fragmentation mechanisms, and ion yields. Below is a detailed analysis:

Benzene vs. Toluene

Adsorption on Pt Surfaces :

Benzene adsorbs on Pt(111) in a flat-lying geometry due to strong π-orbital interactions with the metal surface . Toluene, with a methyl substituent, adopts a tilted orientation to minimize steric hindrance, reducing its adsorption energy compared to benzene .- Reactivity : Benzene undergoes dehydrogenation on Pt surfaces at higher temperatures, forming intermediates like cyclohexene, whereas toluene shows reduced reactivity due to steric effects .

ESD Ion Yields :

Benzene produces abundant H⁻ and C₆H₅⁻ anions via dissociative electron attachment (DEA) and dipolar dissociation (DD). Toluene, however, exhibits lower anion yields due to its reduced resonance stabilization after electron capture .

Benzene vs. Thiophene

- Fragmentation Pathways :

Thiophene (C₄H₄S) undergoes DEA to form S⁻ and C₃H₃⁻ , whereas benzene primarily generates H⁻ and C₆H₅⁻ . The sulfur atom in thiophene introduces additional dissociation channels, such as S–C bond cleavage.- Secondary Electron Emission : Thiophene films show higher secondary electron yields compared to benzene, enhancing cation desorption via the Antoniewicz mechanism (neutralization by secondary electrons) .

Benzene vs. Pyrimidine

- ESD Yield Ratios :

Pyrimidine (C₄H₄N₂) exhibits a smaller anion-to-cation yield disparity (~10:1) compared to benzene (~300:1) at 950 eV. This is attributed to pyrimidine’s nitrogen atoms, which stabilize cationic fragments and reduce surface reactivity .

Data Tables

Table 1: ESD Ion Yields for Benzene and Analogous Compounds

Table 2: Adsorption Energies on Pt(111) (DFT Calculations)

| Compound | Adsorption Energy (eV) | Orientation | Reference |

|---|---|---|---|

| Benzene | -0.95 | Flat-lying | |

| Toluene | -0.72 | Tilted (20–30°) | |

| Thiophene | -1.10 | Flat-lying |

Key Research Findings

Mechanistic Differences :

- Benzene’s anion yields dominate due to DD and DEA, while cations are suppressed by Pt substrate effects (e.g., secondary electron neutralization) .

- Thiophene’s sulfur atom introduces unique fragmentation pathways absent in benzene .

Thickness Dependence: Benzene’s anion yields plateau at >2 monolayers (ML), whereas cation yields increase up to 12 ML, reflecting longer escape depths for cations .

Secondary Electron Role :

- Heavy anions (e.g., C₆H₆⁻ clusters) in benzene correlate with Pt’s secondary electron emission peak at 550 eV, suggesting substrate-mediated processes .

Biologische Aktivität

(Oct-1-en-1-yl)benzene, a derivative of benzene, is gaining attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This compound, characterized by a long aliphatic chain and a benzene ring, exhibits a range of biological effects that warrant detailed exploration.

Chemical Structure and Properties

The chemical structure of (Oct-1-en-1-yl)benzene consists of a benzene ring attached to an oct-1-enyl group. This configuration influences its physicochemical properties, such as solubility and reactivity, which are critical for its biological activity.

Antimicrobial Properties

Research has indicated that (Oct-1-en-1-yl)benzene exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Antioxidant Activity

The antioxidant potential of (Oct-1-en-1-yl)benzene has also been investigated. It is believed to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer.

Cytotoxic Effects

Preliminary studies suggest that (Oct-1-en-1-yl)benzene may possess cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further research in cancer therapeutics.

The biological effects of (Oct-1-en-1-yl)benzene are mediated through several mechanisms:

- Interaction with Biomolecules : The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, altering their function.

- Modulation of Enzymatic Activity : It may affect the activity of enzymes involved in metabolic pathways, leading to altered cellular responses.

- Influence on Cellular Signaling : By interacting with cellular receptors, (Oct-1-en-1-yl)benzene can modulate signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological activities of (Oct-1-en-1-yl)benzene:

- Antimicrobial Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.

- Antioxidant Assessment : The DPPH radical scavenging assay revealed that (Oct-1-en-1-yl)benzene exhibited a scavenging activity comparable to that of well-known antioxidants like ascorbic acid.

- Cytotoxicity Evaluation : In vitro tests on human cancer cell lines showed that the compound induced cell death at concentrations ranging from 25 to 100 µM.

| Study Type | Organism/Cell Line | Concentration Tested | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant inhibition |

| Antioxidant | DPPH Radical | Variable | Comparable scavenging activity |

| Cytotoxicity | Human cancer cell lines | 25 - 100 µM | Induced apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.